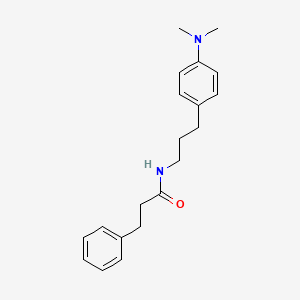

N-(3-(4-(dimetilamino)fenil)propil)-3-fenilpropanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a subject of interest in various research domains:

Anticancer Properties

Research has indicated that N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study found that the compound effectively reduced the viability of breast cancer cells by triggering apoptotic pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. A recent study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a novel antibiotic agent .

Neurological Applications

Given its dimethylamino group, the compound is being explored for its neuroprotective effects. Preliminary research suggests that it may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide. Key findings include:

- Dimethylamino Group : Enhances lipophilicity and cellular uptake.

- Phenyl Propanamide Moiety : Contributes to binding affinity at biological targets.

- Alkyl Chain Length : Modifications in chain length can influence bioavailability and metabolic stability.

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant inhibition | |

| Antimicrobial | Effective against MDR bacteria | |

| Neuroprotective | Cognitive enhancement |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Dimethylamino Group | Increased cellular uptake |

| Phenyl Propanamide | Enhanced binding affinity |

| Alkyl Chain Length | Affects bioavailability |

Case Studies

- Case Study on Anticancer Efficacy

- Case Study on Antimicrobial Resistance

-

Neuroprotective Effects Study

- Research involving animal models indicated that administration of the compound resulted in improved memory retention and reduced markers of oxidative stress in brain tissues, supporting its role in neuroprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylamine derivative under controlled conditions. This is followed by the formation of the amide bond through a coupling reaction with 3-phenylpropanoic acid or its derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mecanismo De Acción

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Dimethylaminoantipyrine: Another compound with a dimethylamino group, used for its analgesic and antipyretic properties.

Phenylamine Compounds: These compounds share structural similarities and are known for their diverse chemical reactivity.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Actividad Biológica

N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, contributing to its lipophilicity and ability to interact with biological membranes. Its molecular formula is C19H26N2O, with a molecular weight of approximately 302.43 g/mol.

N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide exhibits its biological effects primarily through interactions with various receptors and enzymes:

- Cholinesterase Inhibition : Similar compounds have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Studies indicate that compounds with similar structures can inhibit AChE with IC50 values in the low nanomolar range, suggesting potent activity against neurodegenerative diseases like Alzheimer's .

- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, which play vital roles in signal transduction processes. Agonists targeting these receptors can modulate inflammatory responses and other physiological processes .

In Vitro Studies

Research has shown that N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide can activate various cellular pathways:

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential for combating oxidative stress in cells. This activity is critical in preventing cellular damage associated with chronic diseases .

- Anti-inflammatory Effects : By modulating inflammatory pathways through GPCR activation, this compound may exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory disorders .

Case Studies

- Neuroprotective Effects : In animal models, related compounds have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application in neurodegenerative disease therapies .

- Cancer Research : Preliminary studies indicate that compounds similar to N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide possess cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(3-(4-(dimethylamino)phenyl)propyl)-3-phenylpropanamide indicates favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed studies on its bioavailability and metabolism are necessary to fully understand its therapeutic potential.

Toxicity Studies

Toxicity assessments reveal that while the compound exhibits potent biological activity, it also necessitates careful evaluation of cytotoxic effects on normal cells. In vitro cytotoxicity tests have shown that certain derivatives maintain low toxicity levels while exhibiting high efficacy against target enzymes .

Summary of Biological Activity

| Activity Type | Mechanism of Action | IC50 Values |

|---|---|---|

| AChE Inhibition | Competitive inhibition of acetylcholinesterase | 20 nM (for related compounds) |

| Antioxidant Activity | Scavenging reactive oxygen species | Varies by structure |

| Anti-inflammatory | GPCR modulation | Varies by receptor type |

| Cytotoxicity | Disruption of microtubule dynamics in cancer cells | IC50 ~ 8 nM (in MCF-7) |

Propiedades

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-22(2)19-13-10-18(11-14-19)9-6-16-21-20(23)15-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12,15-16H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANBEGCVRAFFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.